molecular formula C20H18N4O2S B12187966 1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide

1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide

Cat. No.: B12187966
M. Wt: 378.4 g/mol
InChI Key: ZZIMNLFRXMOHHY-UHFFFAOYSA-N
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Description

1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The thiadiazole moiety can be introduced through a cyclization reaction involving appropriate precursors . The final step involves the coupling of the indole and thiadiazole fragments under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, leading to its biological effects . The thiadiazole moiety may also contribute to its activity by interacting with different molecular pathways .

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

1-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]indole-6-carboxamide

InChI

InChI=1S/C20H18N4O2S/c1-26-13-18-22-23-20(27-18)21-19(25)16-8-7-15-9-10-24(17(15)11-16)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,21,23,25)

InChI Key

ZZIMNLFRXMOHHY-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4

Origin of Product

United States

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